The Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of complex organic compounds .
A Comprehensive and Detailed Summary of the Application: 3,6-Dichloro-4-methylpyridazine is used as a starting material in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid
A Detailed Description of the Methods of Application or Experimental Procedures: The 3,6-Dichloro-4-methylpyridazine would likely undergo a reaction with a suitable phenyl-containing compound to introduce the phenyl group, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .
A Thorough Summary of the Results or Outcomes Obtained: The outcome of this process is the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid . .
3,6-Dichloro-4-methylpyridazine is a chemical compound with the molecular formula CHClN and the CAS number 19064-64-3. It appears as a white to orange to green powder or crystal, with a melting point range of 85.0 to 89.0 °C and a minimum purity of 98.0% as determined by gas chromatography . This compound is classified under pyridazine derivatives, characterized by the presence of two chlorine atoms at the 3 and 6 positions, and a methyl group at the 4 position of the pyridazine ring.
3,6-Dichloro-4-methylpyridazine exhibits a variety of chemical reactivity due to its halogen substituents. It can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or alcohols. For instance, reactions with pyrrolylmagnesium bromide yield substituted products like 3-chloro-6-(2-pyrrolyl)pyridazine . Additionally, it can react with α-diketones and o-quinones in the presence of phosphorus compounds, leading to further functionalization .
The biological activity of 3,6-Dichloro-4-methylpyridazine has been explored in various studies. While specific pharmacological effects are not extensively documented in available literature, compounds in this class often exhibit antimicrobial and antifungal properties due to their ability to interfere with cellular processes. The structural characteristics suggest potential applications in developing agrochemicals or pharmaceuticals targeting specific biological pathways.
Several methods have been described for synthesizing 3,6-Dichloro-4-methylpyridazine:
These methods highlight the compound's versatility in synthetic chemistry.
3,6-Dichloro-4-methylpyridazine has potential applications across various fields:
Several compounds share structural similarities with 3,6-Dichloro-4-methylpyridazine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3,6-Dichloropyridazine | Similar dichlorination at positions 3 and 6 | Lacks methyl group at position 4 |
4-Methylpyridazine | Methyl group at position 4 | No chlorine substituents |
2,5-Dichloropyridine | Dichlorination at positions 2 and 5 | Different positions for chlorine |
4-Chloro-3-methylpyridazine | Chlorine at position 4 | Different substitution pattern |
The unique combination of two chlorine atoms and a methyl group at specific positions gives 3,6-Dichloro-4-methylpyridazine distinct chemical properties and potential applications that differentiate it from these similar compounds.
Irritant